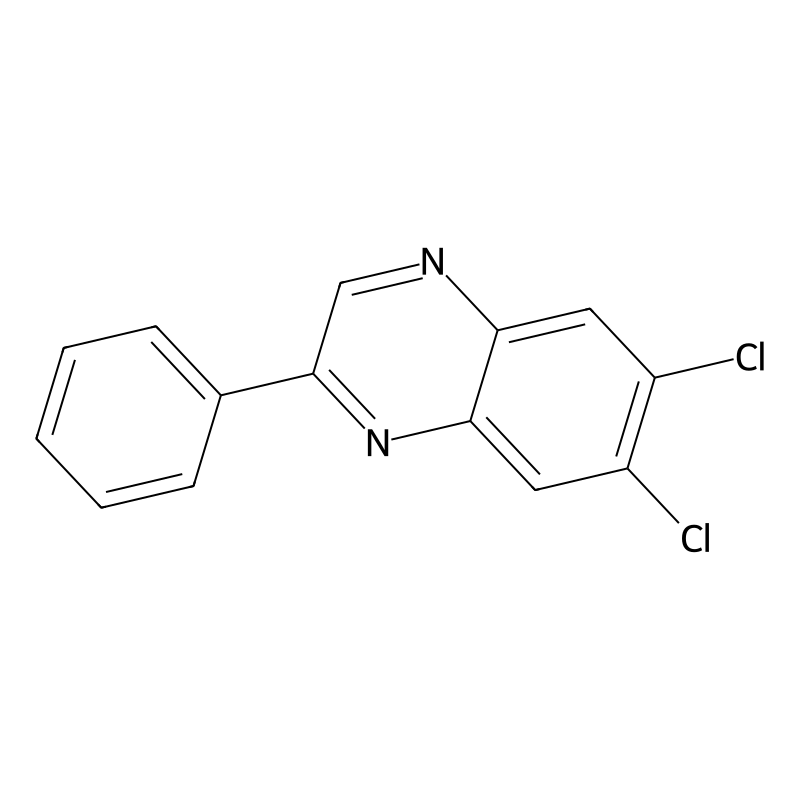

6,7-dichloro-2-phenylquinoxaline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Antimicrobial activity: Some quinoxaline derivatives have been shown to exhibit antibacterial and antifungal properties. Research is ongoing to investigate their potential as therapeutic agents.

- Anticancer properties: Certain quinoxaline derivatives have demonstrated cytotoxicity (toxic to cells) against cancer cell lines []. More research is needed to understand their potential as anticancer drugs [].

- Other biological activities: Quinoxaline derivatives are being investigated for various other biological activities, including antimalarial, antiviral, and anti-inflammatory properties [].

6,7-Dichloro-2-phenylquinoxaline is a member of the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms in the aromatic rings. Its molecular formula is , and it features two chlorine substituents at the 6 and 7 positions of the quinoxaline ring, along with a phenyl group at the 2 position. This compound is typically represented as a white solid with a melting point ranging from 158 to 161 °C . The unique arrangement of chlorine and phenyl groups contributes to its distinct chemical properties and biological activities.

- Chlorination: The compound can react with electrophiles to introduce additional halogen atoms.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to derivatives with varied biological activities.

- Reduction: The compound can be reduced to form amines or other derivatives, which may exhibit different pharmacological properties .

Research indicates that 6,7-dichloro-2-phenylquinoxaline exhibits significant biological activity, particularly in antimicrobial and anticancer domains. It has been shown to possess:

- Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains and fungi .

- Anticancer Activity: The compound has been evaluated for its potential in inhibiting cancer cell proliferation, showcasing promising results in vitro .

The presence of chlorine atoms enhances its interaction with biological targets, potentially increasing its efficacy compared to non-halogenated analogs.

Several synthesis methods for 6,7-dichloro-2-phenylquinoxaline have been reported:

- Cyclization of Amines: One common method involves the reaction of 1,2-phenylenediamine with appropriate carbonyl compounds under acidic conditions to yield quinoxaline derivatives .

- Chlorination of Quinoxalines: Starting from 2-phenylquinoxaline, chlorination can be achieved using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine at the desired positions .

- Visible Light Promotion: Recent methods utilize visible light to promote reactions between ortho-phenylenediamines and arylmethyl amines, yielding various quinoxaline derivatives including 6,7-dichloro-2-phenylquinoxaline .

6,7-Dichloro-2-phenylquinoxaline has several applications in medicinal chemistry:

- Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it serves as a lead compound for developing new therapeutics targeting infections and tumors.

- Chemical Probes: The compound can be used in research as a chemical probe to study biological pathways and mechanisms involving quinoxalines .

Interaction studies have focused on understanding how 6,7-dichloro-2-phenylquinoxaline interacts with various biological macromolecules. Key findings include:

- Binding Affinity: The compound shows significant binding affinity towards certain enzymes and receptors involved in disease processes.

- Mechanistic Insights: Studies suggest that the chlorinated structure enhances interactions with DNA and proteins, potentially leading to increased bioactivity compared to non-chlorinated analogs .

Several compounds share structural similarities with 6,7-dichloro-2-phenylquinoxaline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Phenylquinoxaline | No chlorine substituents | Basic structure without halogenation |

| 6-Chloroquinoxaline | One chlorine at position 6 | Less bioactive than dichloro variant |

| 7-Bromoquinoxaline | Bromine substituent at position 7 | Different halogen may alter biological activity |

| 5,7-Dichloroquinoxaline | Two chlorines at positions 5 and 7 | Potentially broader spectrum of activity |

The presence of multiple halogens in 6,7-dichloro-2-phenylquinoxaline distinguishes it from these analogs by enhancing its reactivity and biological activity.